tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the piperidine ring and subsequent introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized to form hydroxylated products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield primary alcohols, while substitution reactions can lead to a variety of amino derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a useful tool in the study of biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of various functionalized compounds. Its versatility and reactivity make it a valuable component in industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate include other piperidine derivatives and tert-butyl-containing compounds. Examples include:
- tert-Butyl(3R,4R)-3-methylpiperidine-1-carboxylate
- tert-Butyl(3R,4R)-4-aminopiperidine-1-carboxylate
- tert-Butyl(3R,4R)-3-methyl-4-phenylpiperidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-methyl-4-[[(1S)-1-phenylethyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14-,15+,17-/m1/s1 |
InChI Key |
YKBYYVMDYLZHQR-HLLBOEOZSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N[C@@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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